![molecular formula C6H8ClN3O B1391214 2-(4-chloro-1H-pyrazol-1-yl)propanamide CAS No. 1205841-05-9](/img/structure/B1391214.png)
2-(4-chloro-1H-pyrazol-1-yl)propanamide
Overview
Description
“2-(4-chloro-1H-pyrazol-1-yl)propanamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in the literature . For example, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-chloro-1H-pyrazol-1-yl)propanamide” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse chemical reactions. For instance, they can undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .
Scientific Research Applications
Synthesis and Bioactivity
2-(4-chloro-1H-pyrazol-1-yl)propanamide and its derivatives have been the subject of various research studies focused on their synthesis and potential bioactivity. For example, a study by Bruno et al. (1991) detailed the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines. This research demonstrated that some compounds in this category exhibited significant platelet antiaggregating activity, as well as moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in animal models (Bruno et al., 1991).
Palombo et al. (2019) explored the creation of new derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and related ligands, demonstrating their potential in forming complexes with palladium(II) chloride. These studies provide insights into the chemical properties and potential applications of these compounds (Palombo et al., 2019).
Antimicrobial and Antifungal Applications
Research has also explored the antimicrobial and antifungal potential of compounds related to 2-(4-chloro-1H-pyrazol-1-yl)propanamide. Viji et al. (2020) investigated a related bioactive molecule, characterizing it through quantum chemical methods and spectroscopic techniques. They found that it exhibited antifungal and antibacterial effects, suggesting potential applications in combating microbial infections (Viji et al., 2020).
Chen et al. (2000) synthesized 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles) and evaluated their fungicidal activity, finding significant efficacy against rice sheath blight, a major disease in rice cultivation (Chen et al., 2000).
Future Directions
The future directions for “2-(4-chloro-1H-pyrazol-1-yl)propanamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZUGPYSCSYISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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